(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
Overview
Description
(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Biological Activity
(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole (CAS No. 1114985-14-6) is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C9H16N2O2
- Molecular Weight : 184.24 g/mol
- Structure : The compound features a hexahydropyrrolo structure with an ethoxycarbonyl group that may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds within the pyrrole class exhibit significant anticancer properties. For instance, research has shown that pyrrole derivatives can induce apoptosis in various cancer cell lines through mechanisms such as microtubule depolymerization and disruption of mitotic spindle formation.
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
NT-7-16 | MDA-MB-435 | 10-16 | Microtubule disruption |
NT-9-21 | A431 | 100 | Colchicine site binding |
The compound NT-7-16, a pyrrole derivative, was noted for its potent antiproliferative effects against multiple cancer cell lines, demonstrating an IC50 value between 10 to 16 nM, indicating high potency in inhibiting cell growth .
The primary mechanism through which this compound may exert its biological effects involves:
- Microtubule Dynamics : Similar to other pyrrole derivatives, it is hypothesized that this compound may interact with tubulin, leading to altered microtubule dynamics which is critical in cancer cell proliferation and survival.
Other Biological Activities
In addition to anticancer properties, pyrrole derivatives have been explored for their antibacterial activities. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Antitumor Efficacy in Xenograft Models : In vivo studies involving xenograft models have demonstrated the efficacy of pyrrole derivatives in reducing tumor size without significant toxicity to normal tissues. These findings support the potential clinical application of this compound as an anticancer agent.
- Synergistic Effects with Other Agents : Research has indicated that combining this compound with established chemotherapeutics may enhance therapeutic efficacy and overcome drug resistance mechanisms commonly observed in cancer treatment.
Properties
IUPAC Name |
ethyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDDMOQJXWUNO-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2CCN[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656220 | |
Record name | Ethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114985-14-6 | |
Record name | Ethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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